Shizukanolide: A Technical Guide to Natural Sources, Isolation, and Biological Activity
Shizukanolide: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Shizukanolide and its related lindenane-type sesquiterpenoids, a class of natural products showing significant potential in drug development. This document details their primary natural sources, quantitative yields, comprehensive experimental protocols for isolation, and their mechanisms of action through key signaling pathways.
Introduction to Shizukanolides
Shizukanolides are a group of lindenane-type sesquiterpenoid lactones first isolated from plants of the Chloranthaceae family.[1] These compounds are characterized by a complex polycyclic structure and have garnered interest for their diverse biological activities, including anti-inflammatory and cytotoxic effects. This guide focuses on Shizukanolide and its closely related, well-studied dimeric sesquiterpenoid, Shizukaol D, which serves as a representative compound for detailing isolation procedures and biological impact.
Primary Natural Sources
Shizukanolides and their derivatives are predominantly found in plants belonging to the genus Chloranthus. Various species have been identified as sources of these unique sesquiterpenoids.
| Plant Species | Compound(s) Isolated | Plant Part(s) | Citation(s) |
| Chloranthus japonicus | Shizukanolide, Dehydro-shizukanolide, Shizukanolide D, Shizukaol D | Aerial parts, Roots | [2][3][4][5] |
| Chloranthus serratus | Shizukanolide E, Shizukanolide F, Shizukaol D | Roots, Whole Plant | [2][6][7] |
| Chloranthus fortunei | Shizukaol-type dimers | Roots | [8][9] |
| Chloranthus spicatus | Shizukaol B, Shizukaol D, Shizukaol F | Roots | [10] |
| Chloranthus holostegius | Lindenane sesquiterpenoid dimers | Whole Plant | [11] |
| Chloranthus oldhamii | Diterpenoid compounds | Whole Plant | [12] |
Quantitative Analysis
The isolation yield of lindenane sesquiterpenoids can be low, reflecting their status as secondary metabolites. The detailed study of Shizukaol D from Chloranthus japonicus provides a benchmark for the expected yield from natural sources.
| Compound | Plant Source | Starting Material | Final Yield | Yield (%) | Purity | Citation(s) |
| Shizukaol D | Chloranthus japonicus | 10 kg (dried whole plants) | 20 mg | 0.0002% | >98% | [4][13] |
Experimental Protocols: Isolation of Shizukaol D
The following section details a representative protocol for the extraction, fractionation, and purification of Shizukaol D from the dried whole plants of Chloranthus japonicus.[4][13]
Extraction and Fractionation
-
Initial Extraction : The air-dried and powdered whole plants of C. japonicus (10 kg) are extracted three times with 95% ethanol (EtOH) at room temperature.
-
Concentration : The resulting EtOH extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning : The crude extract is suspended in water (H₂O) and sequentially partitioned with petroleum ether (PE) and ethyl acetate (EtOAc).
-
Fraction Collection : The EtOAc-soluble fraction is collected and concentrated. This fraction (300 g) is subjected to further chromatographic separation.
Chromatographic Purification
-
Silica Gel Column Chromatography : The EtOAc fraction (300 g) is loaded onto a silica gel column and eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) ranging from 100:1 to 10:1. This process yields five primary fractions (A–E).
-
Reversed-Phase Column Chromatography : Fraction C (20 g) is separated on a reversed-phase (Rp-18) column using a MeOH-H₂O gradient (from 35% to 55%), yielding eight sub-fractions (C₁–C₈).
-
Secondary Silica Gel Chromatography : Sub-fraction C₇ is further purified by silica gel column chromatography with a CHCl₃-MeOH gradient (100:1 → 80:1 → 60:1).
-
Final Purification : The resultant material is purified on a Sephadex LH-20 column with MeOH as the eluent to yield pure Shizukaol D (20 mg).
Structure and Purity Confirmation
The structure of the isolated Shizukaol D is confirmed using spectroscopic methods, including Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (¹H and ¹³C-NMR). Purity is confirmed to be greater than 98%.[4][13]
Biological Activity and Signaling Pathways
Shizukaol D has been shown to modulate key cellular signaling pathways implicated in metabolism and cancer, specifically the Wnt/β-catenin and AMP-activated protein kinase (AMPK) pathways.
Inhibition of Wnt/β-Catenin Signaling
The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers.[14][15][16] In the "off" state, a destruction complex (comprising Axin, APC, GSK-3β, and CK1) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This prevents its accumulation and translocation to the nucleus.
Shizukaol D has been demonstrated to attenuate Wnt signaling, leading to a decrease in nuclear β-catenin and reduced expression of Wnt target genes like c-myc and cyclin D1.[6][7] This inhibitory action suppresses the growth of cancer cells.
Activation of AMPK Signaling
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis.[17][18][19] It is activated under conditions of low cellular energy (high AMP:ATP ratio). Activation of AMPK, through phosphorylation by upstream kinases like LKB1, initiates a cascade that inhibits anabolic (energy-consuming) pathways and promotes catabolic (energy-producing) pathways.
Shizukaol D has been identified as an activator of AMPK.[4][13][20] It induces mitochondrial dysfunction, which leads to an increase in the cellular AMP/ATP ratio, thereby activating AMPK. Activated AMPK then phosphorylates downstream targets such as Acetyl-CoA Carboxylase (ACC), leading to the inhibition of fatty acid synthesis and a reduction in lipid content in hepatic cells.
Conclusion
Shizukanolides and related lindenane sesquiterpenoids from the Chloranthaceae family represent a promising class of bioactive natural products. While their isolation can be challenging due to low natural abundance, established protocols allow for their purification and study. The demonstrated ability of compounds like Shizukaol D to modulate critical signaling pathways such as Wnt/β-catenin and AMPK underscores their therapeutic potential for metabolic diseases and oncology. Further research into the synthesis, structure-activity relationships, and preclinical efficacy of these compounds is highly warranted.
References
- 1. Shizukanolide - Immunomart [immunomart.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Sesquiterpenes from Chloranthus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction | PLOS One [journals.plos.org]
- 5. Isolation and Structural Elucidation of Four Sesquiterpenes from Chloranthus japonicus (Chloranthaceae) | Semantic Scholar [semanticscholar.org]
- 6. Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway | PLOS One [journals.plos.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Spicachlorantins G-J, new lindenane sesquiterpenoid dimers from the roots of Chloranthus spicatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Diterpenoid Compounds Isolated from Chloranthus oldhamii Solms Exert Anti-Inflammatory Effects by Inhibiting the IKK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wnt/β-catenin signalling: function, biological mechanisms, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic insights into Wnt–β-catenin pathway activation and signal transduction | Semantic Scholar [semanticscholar.org]
- 16. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BioKB - Relationship - shizukaol D - activates - lipid metabolic process [biokb.lcsb.uni.lu]
